molecular formula C6H2BrF2N3 B14080061 2-Azido-1-bromo-3,5-difluorobenzene

2-Azido-1-bromo-3,5-difluorobenzene

Cat. No.: B14080061
M. Wt: 234.00 g/mol
InChI Key: YLWDFUSFVGSINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-bromo-3,5-difluorobenzene is an organic compound with the molecular formula C6H2BrF2N3. This compound is characterized by the presence of azido, bromo, and difluoro substituents on a benzene ring. It is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-bromo-3,5-difluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like DMF.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

Mechanism of Action

The mechanism by which 2-Azido-1-bromo-3,5-difluorobenzene exerts its effects is largely dependent on the specific reaction it undergoesIn reduction reactions, the azido group is converted to an amine, which can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-1-bromo-3,5-difluorobenzene is unique due to the presence of the azido group, which imparts high reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

2-azido-1-bromo-3,5-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2N3/c7-4-1-3(8)2-5(9)6(4)11-12-10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWDFUSFVGSINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N=[N+]=[N-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.